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Compound of Interest

Compound Name: Fomivirsen sodium

Cat. No.: B10832301

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral research is continually evolving, with innovative technologies offering
new avenues for combating viral diseases. This guide provides a detailed, objective
comparison of two distinct antiviral strategies: Fomivirsen sodium, the first FDA-approved
antisense oligonucleotide drug, and the revolutionary CRISPR/Cas9 gene-editing system. This
comparison is intended to assist researchers in making informed decisions about the most
suitable approach for their antiviral research endeavors.

At a Glance: Fomivirsen vs. CRISPR/Cas9
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Feature Fomivirsen Sodium CRISPR/Cas9
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Mechanism of Action
Fomivirsen Sodium: Silencing Viral Messages

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide, a synthetic strand of nucleic
acid. Its antiviral activity stems from its ability to bind to a complementary sequence on the
messenger RNA (mMRNA) transcribed from the major immediate-early region 2 (IE2) of human
cytomegalovirus (CMV).[1][2][3] This binding event prevents the translation of the IE2 proteins,
which are essential for the regulation of viral gene expression and, consequently, for the
replication of the virus.[1][2] Some evidence also suggests that the DNA/RNA hybrid formed by
Fomivirsen and the viral MRNA can be a substrate for RNase H, an enzyme that degrades the
RNA strand of the hybrid, further preventing protein production.[5]
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Start: Antiviral Research Goal

Is the goal to achieve
permanent viral genome
eradication?

Is the target a DNA virus or a
retrovirus with a DNA intermediate?

Is the primary goal to study the effect
of transiently silencing a viral gene?

Is there a need for a clinically
validated modality as a benchmark?

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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